N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic ether and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the spirocyclic ether core. One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the spirocyclic ether. Subsequent functionalization introduces the cyclohexanecarboxamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide has shown promise in preclinical studies for its pharmacological properties. It may be investigated for its potential use in treating various diseases.
Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to downstream effects in biological pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chlorobenzamide
Uniqueness: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide stands out due to its unique spirocyclic structure and the presence of the cyclohexanecarboxamide group. This combination of features distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-14(12-6-2-1-3-7-12)16-10-13-11-18-15(19-13)8-4-5-9-15/h12-13H,1-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNNKBFDZCSJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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